molecular formula C18H17N3O4 B5636798 N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B5636798
M. Wt: 339.3 g/mol
InChI Key: YULKWCWSBZDLAT-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of a furylmethyl group and a methoxyphenyl group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the furylmethyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: shares similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(10-14)16-7-8-18(23)21(20-16)12-17(22)19-11-15-6-3-9-25-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULKWCWSBZDLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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